N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide
Overview
Description
N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological and pharmaceutical applications, including analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities .
Preparation Methods
The synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide can be approached through various synthetic routes. One common method involves the use of triethyl orthoformate and sodium azide, which react to form the tetrazole ring . Another approach involves the cycloaddition of nitriles with azides under microwave irradiation . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, using eco-friendly solvents and moderate conditions .
Chemical Reactions Analysis
N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizers, reducing agents, and acidic materials . For example, the tetrazole ring can react with acidic chlorides and anhydrides to form new compounds . Major products formed from these reactions include substituted tetrazoles and other heterocyclic compounds .
Scientific Research Applications
N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as an antibacterial, anticancer, and anti-inflammatory agent . In medicine, it is explored for its potential therapeutic applications, including its role as a metabolically stable substitute for carboxylic acid functional groups . In industry, it is used in the development of new materials and as a component in explosives .
Mechanism of Action
The mechanism of action of N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, tetrazole derivatives can inhibit the synthesis of bacterial cell walls by reacting with penicillin-binding proteins, leading to cell lysis . Additionally, tetrazoles can act as inhibitors of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins .
Comparison with Similar Compounds
N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide can be compared with other tetrazole derivatives, such as oteseconazole and quilseconazole, which are antifungal agents currently in clinical trials . These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. Other similar compounds include 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole and its precursor 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles, which are studied for their antileishmaniasis properties .
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-13(10-5-7-14-8-6-10)16-11-1-3-12(4-2-11)19-9-15-17-18-19/h1-9H,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHWNTAYTBRLCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.